molecular formula C12H11N3O2 B2963424 N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-56-8

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2963424
CAS No.: 478063-56-8
M. Wt: 229.239
InChI Key: MPRJIKVWZFIPSU-UHFFFAOYSA-N
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Description

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide: is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone. This reaction forms a dihydropyridazine intermediate.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the dihydropyridazine intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

N-methyl-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide can be compared with other similar compounds, such as:

    4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide: Lacks the methyl group, which may affect its chemical properties and biological activities.

    N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide:

    4-oxo-1,4-dihydro-3-pyridazinecarboxamide: Lacks both the methyl and phenyl groups, resulting in different chemical and biological properties.

Properties

IUPAC Name

N-methyl-4-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-13-12(17)11-10(16)7-8-15(14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRJIKVWZFIPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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